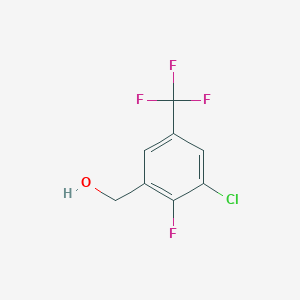

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEZAXDRQCONER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378688 | |

| Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-05-7 | |

| Record name | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-05-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, a key substituted aromatic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and validated protocols.

Introduction

This compound is a highly functionalized benzyl alcohol derivative. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that make it a valuable building block in modern organic synthesis. The presence of the trifluoromethyl group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity, making this alcohol a significant intermediate in the synthesis of bioactive molecules and advanced materials.[1][2] This guide aims to be an essential resource for scientists working with or considering the use of this versatile reagent.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Identifiers and Structural Information

The unique combination of substituents on the benzene ring defines the identity and chemical behavior of this molecule.

| Property | Value | Source |

| CAS Number | 261763-05-7 | |

| Molecular Formula | C₈H₅ClF₄O | |

| Molecular Weight | 228.57 g/mol | |

| Chemical Structure | ||

| Synonyms | [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol, 3-Chloro-4-fluoro-5-(hydroxymethyl)benzotrifluoride |

Physical Properties

The physical state and solubility of the compound are critical for its handling, storage, and use in reactions.

| Property | Value | Source |

| Boiling Point | 212.9 ± 35.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 82.5 ± 25.9 °C | |

| Vapor Pressure | 0.1 mmHg at 25°C | |

| Refractive Index | 1.469 | |

| XLogP3 | 2.67 |

Spectral Data Analysis (Predicted)

While experimentally obtained spectra are ideal, an analysis of predicted spectral data provides valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂OH) around 4.5-4.8 ppm. The aromatic region will display complex splitting patterns due to the various substituents, with two aromatic protons appearing as multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 60-65 ppm. The aromatic carbons will appear between 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: a singlet for the trifluoromethyl group and a singlet for the fluorine atom attached to the ring.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Characteristic C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹. Strong absorptions corresponding to C-F and C-Cl bonds will be present in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 228, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of its corresponding benzoic acid derivative. This method is reliable and scalable, making it suitable for laboratory and industrial production.

Common Synthetic Pathway: Reduction of a Carboxylic Acid

The primary route to this benzyl alcohol involves the reduction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This transformation is typically carried out using a reducing agent such as a borane complex.

Sources

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol CAS number 261763-05-7

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (CAS: 261763-05-7)

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound emerges as a highly valuable and functionalized building block, uniquely poised for the synthesis of complex pharmaceutical agents. The specific arrangement of chloro, fluoro, and trifluoromethyl substituents on the phenyl ring offers a sophisticated scaffold for probing structure-activity relationships (SAR) and developing next-generation therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in drug discovery, grounded in established chemical principles and safety protocols.

Core Compound Analysis: Physicochemical Properties

This compound is categorized as a key pharmaceutical intermediate.[2] Its structural complexity offers multiple points for synthetic diversification while its inherent properties, summarized below, are critical for reaction planning and execution.

| Property | Value | Source |

| CAS Number | 261763-05-7 | [2] |

| Molecular Formula | C₈H₅ClF₄O | [2] |

| Molecular Weight | 228.57 g/mol | [2] |

| Boiling Point | 212.9 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 82.5 ± 25.9 °C | [2] |

| Storage | 2-8°C, in a tightly closed container | [3][4] |

Note: Some physical properties are estimated values based on computational models.

Synthesis, Purification, and Characterization

The synthesis of highly substituted benzyl alcohols is most reliably achieved through the reduction of their corresponding carboxylic acid or aldehyde precursors. This approach is favored due to the high functional group tolerance and predictable reactivity of common reducing agents. A well-established method involves the reduction of the parent benzoic acid using a borane complex.[5]

Recommended Synthetic Workflow: Reduction of a Benzoic Acid Precursor

The following protocol details the synthesis of the title compound from its commercially available carboxylic acid precursor, 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. The use of Borane-Tetrahydrofuran (BH₃·THF) complex provides a selective and efficient reduction under relatively mild conditions.

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 500 mL, three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (10.0 g, 0.038 mol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is critical as borane reagents are reactive with atmospheric moisture.

-

Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C.

-

Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 76 mL, 0.076 mol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The 2:1 molar ratio of BH₃·THF to the carboxylic acid ensures the complete reduction of both the carbonyl and the intermediate borate esters.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C with an ice bath. Very slowly and carefully, add 6N HCl dropwise until gas evolution ceases. This step neutralizes the excess borane and hydrolyzes the borate ester complex to the desired alcohol.

-

Workup and Extraction: Add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Spectroscopic Characterization

The crude product can be effectively purified by flash column chromatography.

Protocol: Purification

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20). The polarity is optimized to separate the non-polar impurities from the more polar benzyl alcohol product.

-

Visualization: Use a UV lamp (254 nm) to visualize spots on a TLC plate.

Expected Spectroscopic Data: While a published spectrum for this specific molecule is not readily available, its characteristic signals can be predicted based on its structure and data from analogous compounds.[6][7][8]

-

¹H NMR (in CDCl₃):

-

Aromatic Protons (2H): Two distinct signals in the range of δ 7.5-7.8 ppm. The coupling patterns will be complex due to fluorine-hydrogen coupling.

-

Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.7 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm), which will disappear upon a D₂O shake.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm, with characteristic C-F couplings.

-

-CF₃ Carbon: A quartet around δ 123 ppm with a large C-F coupling constant.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

-

¹⁹F NMR (in CDCl₃):

-

-CF₃ Group: A singlet around δ -63 ppm.

-

Aromatic Fluorine: A singlet or multiplet around δ -110 to -140 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 228, with a characteristic M+2 peak at m/z 230 (approximately 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic starting material. Its value lies in its potential to be elaborated into more complex, biologically active molecules.

Role as a Key Building Block

The compound serves as a "benzyl" fragment that can be introduced into a target molecule, often through etherification or esterification of the hydroxyl group, or by converting the alcohol into a better leaving group (e.g., a benzyl chloride or bromide) for subsequent nucleophilic substitution reactions.[9][10] A structurally related intermediate, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a known precursor in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, highlighting a potential therapeutic area for derivatives of the title compound.[5]

Caption: Role as a foundational building block in drug synthesis.

Rationale for Polysubstitution in SAR Studies

The specific combination of substituents is highly advantageous for structure-activity relationship (SAR) optimization:

-

Trifluoromethyl (-CF₃): Increases lipophilicity, enhances metabolic stability by blocking potential sites of oxidation, and can act as a strong hydrogen bond acceptor or influence electrostatic interactions with a target protein.[1]

-

Chlorine (-Cl): A lipophilic, electron-withdrawing group that can fill hydrophobic pockets in a binding site and modulate the pKa of nearby functional groups.[11]

-

Fluorine (-F): The most electronegative element, it can form strong hydrogen bonds, alter conformation, and block metabolic oxidation, often with minimal steric impact.

This trifecta of functional groups provides medicinal chemists with a powerful tool to fine-tune a lead compound's properties to achieve the desired balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are compiled from available safety data sheets.[4][12]

| Aspect | Guideline |

| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors.[4][12] |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, appropriate chemical-resistant gloves, and a lab coat.[13][14] |

| Handling | Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[4] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is 2-8°C.[3] |

| Spills | Absorb spills with an inert material (e.g., vermiculite, sand), collect into a suitable container for disposal. Ventilate the area and wash the spill site.[12] |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Caption: A standard workflow for the safe handling of laboratory chemicals.

Conclusion

This compound is more than a mere chemical reagent; it is a testament to the sophistication of modern synthetic chemistry and a powerful tool in the arsenal of drug discovery professionals. Its carefully designed substitution pattern provides a unique combination of electronic and steric properties that can be leveraged to create novel therapeutics with improved efficacy and safety profiles. By understanding its synthesis, properties, and safe handling, researchers can fully exploit the potential of this versatile intermediate in the development of next-generation medicines.

References

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

- Google Patents. (1970). US3523978A - Process for the purification of benzyl alcohol.

-

AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Shaalaa.com. (2025). Explain Cannizzaro's reaction with the help of benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved from [Link]

-

YouTube. (2021). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

ACG Publications. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents.... Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 184970-29-4). Retrieved from [Link]

-

Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from [Link]

-

ChemTreat. (2022). US/GHS MSDS (Rev. 12/2022). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

-

National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 261763-05-7 [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. fishersci.com [fishersci.com]

physical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Introduction

This compound (CAS No. 261763-05-7) is a highly substituted aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of complex molecules stems from the unique electronic properties conferred by its trifluoromethyl, chloro, and fluoro substituents.[1] These groups modulate the reactivity, lipophilicity, and metabolic stability of parent compounds, making this alcohol a valuable building block for drug discovery and development professionals.

This guide provides a comprehensive analysis of the core physical and chemical properties of this compound. As a Senior Application Scientist, my objective is not merely to list data but to provide context, explaining the scientific principles behind the properties, their implications for research and development, and the authoritative methods used for their determination. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Core Physicochemical Properties: A Quantitative Summary

The fundamental physical properties of a compound govern its behavior from synthesis and purification to formulation and bioavailability. The following table summarizes the available and estimated data for this compound.

| Property | Value / Expected Value | Source / Method |

| CAS Number | 261763-05-7 | [1][2] |

| Molecular Formula | C₈H₅ClF₄O | [1][3] |

| Molecular Weight | 228.57 g/mol | [1] |

| Physical Appearance | White to off-white powder (Expected) | Analogy[3][4] |

| Melting Point | Data not available; likely solid at STP | [3] |

| Boiling Point | 212.9 ± 35.0 °C (at 760 mmHg) | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Water Solubility | Low (Expected) | XLogP3[1] |

| Lipophilicity (XLogP3) | 2.67 | [1] |

| Acidity (pKa) | ~13-14 (Estimated) | Analogy[5][6] |

| Vapor Pressure | 0.1 mmHg at 25°C | [1] |

| Refractive Index | 1.469 | [1] |

| Flash Point | 82.5 ± 25.9 °C | [1] |

Detailed Analysis of Physical Properties

Physical State and Melting Point

Scientific Context: The melting point is a critical parameter indicating the purity of a crystalline solid. For drug development, a well-defined, sharp melting point is often a prerequisite for advancing a candidate, as it relates to solid-state stability, polymorphism, and manufacturability.

Differential Scanning Calorimetry (DSC) is the gold-standard technique. It offers higher precision than traditional melting point apparatus and can reveal other thermal events like polymorphic transitions or decomposition.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified indium and zinc standards to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

-

Data Acquisition: Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C) at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion. A sharp peak is indicative of high purity.

A generalized workflow for DSC analysis.

Solubility and Lipophilicity (LogP)

Scientific Context: Solubility is a cornerstone of drug development. Aqueous solubility directly impacts dissolution rate and bioavailability for oral dosage forms, while solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for screening assays. Lipophilicity, often expressed as the partition coefficient (LogP), predicts how a drug will distribute between aqueous and lipid environments in the body, affecting absorption, distribution, metabolism, and excretion (ADME).

Expert Analysis: No experimental solubility data has been reported.[3] However, the calculated octanol-water partition coefficient (XLogP3) is 2.67.[1] A positive LogP value of this magnitude indicates that the compound is significantly more soluble in lipophilic environments (like octanol) than in water. This suggests low aqueous solubility. The molecule possesses a polar alcohol group capable of hydrogen bonding, but this is counteracted by the large, hydrophobic surface area of the trifluoromethyl- and chloro-substituted benzene ring. Therefore, it is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

The shake-flask method (OECD Guideline 105) remains the most reliable method for determining thermodynamic solubility.

Methodology:

-

System Preparation: To a series of glass vials, add an excess amount of the compound to the solvent of interest (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or ethanol for organic solubility).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of this period.

-

Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Acidity (pKa)

Scientific Context: The pKa, the negative log of the acid dissociation constant, defines the extent of ionization of a molecule at a given pH. For a drug molecule, the ionization state is paramount as it influences solubility, permeability across biological membranes, and binding to the target protein.

Expert Analysis: The pKa of the benzylic alcohol proton has not been experimentally determined. A standard benzyl alcohol has a pKa of ~15.4.[7] However, the aromatic ring of the title compound is heavily substituted with potent electron-withdrawing groups (-Cl, -F, -CF₃). These groups stabilize the corresponding benzyloxide anion via the inductive effect, thereby increasing the acidity of the alcohol. A predicted pKa for the similar 2-fluoro-5-(trifluoromethyl)benzyl alcohol is 13.69.[5] It is therefore reasonable to estimate the pKa of this compound to be in the range of 13-14, making it significantly more acidic than an unsubstituted benzyl alcohol but still a very weak acid.

Spectroscopic Characterization Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of a chemical entity. While specific spectra for this compound are not available in public databases, a detailed prediction of the expected signals can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context: NMR is the most powerful tool for elucidating molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

Expert Predictions:

-

¹H NMR:

-

Aromatic Region (δ ~7.5-8.0 ppm): Two signals are expected in the aromatic region. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants characteristic of aromatic systems. The strong electron-withdrawing nature of the substituents will shift these protons downfield.

-

Benzylic Protons (δ ~4.8 ppm): A singlet (or a narrowly split multiplet due to long-range coupling) integrating to 2H is expected for the -CH₂- group.

-

Hydroxyl Proton (δ ~2-4 ppm): A broad singlet corresponding to the -OH proton. Its chemical shift is concentration and solvent-dependent, and it may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected. The carbons directly attached to fluorine and chlorine will show characteristic large one-bond C-F and smaller C-Cl couplings. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Benzylic Carbon (δ ~60-65 ppm): One signal for the -CH₂- carbon.

-

Trifluoromethyl Carbon (δ ~124 ppm): A quartet with a large ¹JCF coupling constant (~275 Hz).[8]

-

-

¹⁹F NMR:

-

Trifluoromethyl Group (δ ~ -63 ppm): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.[8]

-

Aromatic Fluorine (δ ~ -110 to -120 ppm): A multiplet for the single fluorine atom attached to the aromatic ring. Its splitting pattern will be complex due to coupling with neighboring aromatic protons.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a calibrated high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the appropriate probe for the nucleus being observed (¹H, ¹³C, ¹⁹F).

-

Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C{¹H}, and ¹⁹F. Typical parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a larger number of scans will be required due to its low natural abundance.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or the residual solvent signal.[9][10]

Infrared (IR) Spectroscopy

Scientific Context: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expert Predictions:

-

O-H Stretch (Broad, ~3200-3500 cm⁻¹): A strong, broad absorption characteristic of the hydrogen-bonded alcohol hydroxyl group.[11]

-

C-H Aromatic Stretch (Weak, ~3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the benzene ring.

-

C-H Aliphatic Stretch (Weak, ~2850-2960 cm⁻¹): Signals for the benzylic -CH₂- group.

-

C=C Aromatic Stretch (Medium, ~1450-1600 cm⁻¹): Multiple sharp peaks characteristic of the benzene ring.

-

C-F Stretches (Strong, ~1100-1350 cm⁻¹): Very strong and characteristic absorptions from the C-F bonds of the trifluoromethyl group and the aromatic C-F bond.

-

C-O Stretch (Strong, ~1000-1050 cm⁻¹): A strong signal corresponding to the benzylic alcohol C-O bond.

-

C-Cl Stretch (Medium, ~700-800 cm⁻¹): Absorption from the carbon-chlorine bond.

Mass Spectrometry (MS)

Scientific Context: Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and aids in structural confirmation.

Expert Predictions (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 228. The presence of chlorine will result in a characteristic M+2 isotope peak at m/z 230 with an intensity approximately one-third that of the M⁺ peak.

-

Key Fragments:

-

[M-H]⁺ (m/z 227): Loss of a hydrogen atom.

-

[M-OH]⁺ (m/z 211): Loss of the hydroxyl radical.

-

[M-CH₂OH]⁺ (m/z 197): Loss of the hydroxymethyl group, leading to the substituted aromatic cation. This is often a very stable and prominent fragment for benzyl alcohols.

-

Tropylium-type ions: Further fragmentation of the aromatic ring.

-

Conclusion

This compound is a key synthetic intermediate whose physical properties are dictated by a complex interplay of hydrogen bonding and strong inductive effects from its halogen substituents. While a complete experimental dataset is not yet available in the public domain, this guide has synthesized the known data with expert analysis and predictive assessments based on established chemical principles. The provided methodologies represent robust, standard operating procedures for researchers to generate high-quality, reproducible data for this compound and others like it, facilitating its effective application in the demanding fields of pharmaceutical and materials science research.

References

-

LookChem. (n.d.). Cas 207974-09-2, 2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from [Link]

- AOBChem. (n.d.). Safety Data Sheet: this compound. Retrieved from a public search of SDS repositories for CAS 261763-05-7.

-

ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Online NMR spectroscopic reaction monitoring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Contents - Electronic Supplementary Information. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 184970-29-4). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

- University Course Material. (n.d.). Approximate pKa chart of the functional groups. Retrieved from a general search of university chemistry resources on pKa values.

-

NIST. (n.d.). 3-Methylbenzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 261763-05-7 | this compound - AiFChem [aifchem.com]

- 3. aobchem.com [aobchem.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol structure and conformation

An In-depth Technical Guide to the Structure and Conformation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of this compound, a highly substituted aromatic building block with significant potential in medicinal chemistry. We will dissect its core structural features, delve into the critical aspects of its conformational behavior, and outline robust methodologies for its synthesis and analysis. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design of novel therapeutics. The strategic incorporation of chloro, fluoro, and trifluoromethyl groups imparts unique electronic and steric properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with five different groups: chloro, fluoro, trifluoromethyl, hydroxymethyl, and a hydrogen atom. This dense substitution pattern is key to its utility in creating sterically defined and electronically modulated molecules.

Key Identifiers:

-

Chemical Name: [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol[1]

-

CAS Number: 261763-05-7[1]

-

Molecular Formula: C₈H₅ClF₄O[1]

Below is the 2D chemical structure:

Caption: 2D Structure of this compound.

The physical and chemical properties of this molecule are summarized in the table below. These characteristics are crucial for handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 228.57 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 212.9 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 82.5 ± 25.9 °C | [1] |

| Physical State | Solid | [2] |

| XLogP3 | 2.67 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 (1 from OH, 1 from F, 3 from CF₃) | [1] |

The Role of Halogen and Trifluoromethyl Groups in Drug Design

The presence of chlorine, fluorine, and a trifluoromethyl group on the benzyl alcohol scaffold is a deliberate design choice for medicinal chemistry applications. Each substituent plays a critical role in modulating the molecule's properties.

-

Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern drug design.[3][4] It is a strong electron-withdrawing group that can significantly alter the pKa of nearby functionalities. Its primary contributions include increasing lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability, and blocking sites of metabolism, thereby increasing the drug's half-life.[3][4]

-

Chlorine (-Cl) and Fluorine (-F) Atoms: Halogens are widely used to improve the pharmacological profile of drug candidates.[5] They occupy specific binding pockets in target proteins, can increase metabolic stability, and enhance binding affinity. The ortho-fluorine, in particular, can participate in intramolecular hydrogen bonding, which is critical for conformational control.

The combination of these groups makes this compound an attractive starting material for creating potent and stable therapeutic agents.

Conformational Analysis: The Rotational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the primary degree of conformational freedom is the rotation around the C(aryl)-C(H₂OH) single bond. The orientation of the hydroxymethyl group relative to the aromatic ring is dictated by a complex interplay of steric and electronic effects.

Two principal conformations, arising from the rotation around this bond, are expected to be the most stable. These conformations are influenced by:

-

Intramolecular Hydrogen Bonding: The most significant stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydroxyl proton (-OH) and the ortho-fluorine atom. This O-H···F interaction can lock the hydroxymethyl group in a specific orientation, significantly lowering the energy of that conformer. Similar O-H···X (where X is a halogen) interactions are known to influence the conformation of other ortho-halogenated benzyl alcohols.[6]

-

Steric Hindrance: The bulky chlorine atom at the other ortho position (C6) creates a significant steric clash with the hydroxymethyl group. This repulsive interaction will destabilize conformations where the -CH₂OH group rotates towards the chlorine atom.

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-F, C-Cl, C-O, C-CF₃). The alignment of these bond dipoles will influence the overall conformational energy landscape.

The diagram below illustrates the key rotational dynamics.

Caption: Key factors influencing the conformation of the hydroxymethyl group.

Due to the likely dominance of the O-H···F hydrogen bond and steric repulsion from the chlorine, it is hypothesized that the molecule will predominantly exist in a conformation where the hydroxyl group is oriented toward the fluorine atom.

Synthesis and Experimental Protocols

Synthetic Approach

This benzyl alcohol is typically synthesized via the reduction of its corresponding benzoic acid precursor. This is a reliable and high-yielding method for producing benzyl alcohols.

Caption: General workflow for the synthesis via reduction.

Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid [7]

This protocol is adapted from a standard procedure for a similar compound and serves as an authoritative guide.

-

Setup: To a 3-neck flask equipped with a mechanical stirrer and a thermometer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (1 equivalent) and dry tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

-

Cooling: Cool the stirred mixture to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2 equivalents) dropwise, ensuring the internal temperature remains low.

-

Causality: The slow addition is critical to control the exothermic reaction and prevent side reactions. BH₃·THF is a selective reducing agent for carboxylic acids that does not affect the aromatic halides.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for approximately 1.5-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add 6N HCl to quench the excess borane complex. This step should be done carefully as hydrogen gas is evolved.

-

Extraction: Add water and extract the product into an organic solvent like ethyl acetate (2x).

-

Purification: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography or recrystallization.

Protocol for Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the most stable conformation and understanding the underlying energetic contributions.

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic scan of the dihedral angle defined by F-C2-C1-C(H₂OH). Rotate the angle in 10° increments and perform a geometry optimization at each step.

-

Causality: This scan maps the potential energy surface, allowing for the identification of all low-energy minima (stable conformers) and transition states.

-

-

High-Level Optimization: Take the lowest energy conformers identified in the scan and perform a full geometry optimization and frequency calculation using a higher-level basis set (e.g., B3LYP/6-311+G(d,p)).

-

Self-Validation: The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Energy Analysis: Compare the relative energies of the stable conformers to determine the global minimum and calculate the Boltzmann population distribution at room temperature.

-

Bonding Analysis: Perform Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis on the most stable conformer to characterize and quantify the strength of the intramolecular O-H···F hydrogen bond.

Safety and Handling

This compound is classified as an irritant and is harmful if inhaled, swallowed, or in contact with skin.[2]

-

Handling: Always use in a well-ventilated area or a fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container. The product may be moisture and light-sensitive, so storage under an inert atmosphere (e.g., Argon) is recommended.[2]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice. If inhaled, move to fresh air. If ingested, wash out the mouth with water and consult a doctor.[2]

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in its densely packed array of functional groups. Its structure is engineered to provide medicinal chemists with a tool to introduce desirable properties into drug candidates, including metabolic stability and enhanced binding potential. The conformational landscape of this molecule is likely dominated by a single, stable conformer stabilized by an intramolecular hydrogen bond between the hydroxyl group and the ortho-fluorine atom. Understanding this structural preference is paramount for rational drug design, as it dictates how the molecule will present itself to a biological target. The synthetic and analytical protocols outlined herein provide a robust framework for researchers to confidently utilize this powerful building block in their discovery programs.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl alcohol conformations. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Reactivity of the Hydroxyl Group in Fluorinated Benzyl Alcohols for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for modulating metabolic stability, lipophilicity, and binding affinity. Benzyl alcohols represent a fundamental structural motif in a vast array of biologically active compounds. The introduction of fluorine substituents onto the aromatic ring of these alcohols imparts profound changes to the reactivity of the benzylic hydroxyl group. Understanding these changes is not merely an academic exercise; it is a critical prerequisite for the rational design of synthetic routes and the prediction of molecular behavior in biological systems.

This guide provides an in-depth exploration of the nuanced reactivity of fluorinated benzyl alcohols. Moving beyond simple procedural descriptions, we will delve into the underlying electronic principles that govern these molecules' behavior in key organic transformations. For the researcher, scientist, and drug development professional, this document serves as a technical resource, grounded in mechanistic causality, to inform experimental design and accelerate the discovery process.

Chapter 1: The Electronic Influence of Fluorine on the Benzylic System

The reactivity of the hydroxyl group in a benzyl alcohol is inextricably linked to the electronic environment of the aromatic ring and the benzylic carbon. Fluorine, being the most electronegative element, exerts powerful electronic effects that are dual in nature.

The Dual Nature of Fluorine: Inductive vs. Resonance Effects

Fluorine's influence is primarily dictated by two opposing forces:

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring, making the benzylic carbon more electrophilic and the hydroxyl proton more acidic.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back to the aromatic π-system. This effect is most pronounced when fluorine is at the ortho or para positions and can partially counteract the inductive withdrawal.

However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is the primary driver behind the altered reactivity of fluorinated benzyl alcohols.

Impact on the Aromatic Ring and the Benzylic Carbon

The powerful -I effect of fluorine reduces the electron density of the entire benzyl system. This has several key consequences for the hydroxyl group's reactivity:

-

Increased Acidity: The O-H bond becomes more polarized as electron density is pulled away from the oxygen atom, facilitating proton abstraction.

-

Decreased Nucleophilicity: The lone pairs on the hydroxyl oxygen are less available for donation due to the inductive pull, making the alcohol a weaker nucleophile.

-

Modified Benzylic Carbon Electrophilicity: The benzylic carbon becomes more electron-deficient, which can influence the rates of both substitution and oxidation reactions.

Caption: Inductive vs. Resonance effects of fluorine.

Chapter 2: Acidity and Hydrogen Bonding of Fluorinated Benzyl Alcohols

The pKa Shift: Quantifying the Impact of Fluorine Substitution

The most direct measure of the electronic impact on the hydroxyl group is the acidity constant (pKa). The electron-withdrawing nature of fluorine stabilizes the resulting alkoxide conjugate base, thereby lowering the pKa and making the alcohol more acidic. This effect is additive and position-dependent.

| Compound | pKa (in water, approx.) |

| Benzyl alcohol | 15.40 |

| 4-Fluorobenzyl alcohol | 14.95 |

| 3-Fluorobenzyl alcohol | 14.85 |

| 2-Fluorobenzyl alcohol | 14.50 |

| 2,6-Difluorobenzyl alcohol | 14.65 |

| Pentafluorobenzyl alcohol | 13.50 |

Note: Exact pKa values can vary with solvent and measurement conditions. The trend is the key takeaway.

The data clearly shows that fluorine substitution increases acidity. The effect is most pronounced from the ortho and para positions where electronic communication is most effective. Interestingly, while ortho-fluorination leads to a significant increase in acidity, the addition of a second ortho-fluorine (2,6-difluorobenzyl alcohol) slightly decreases the acidity compared to the mono-fluorinated version.[1][2][3][[“]] This is attributed to complex conformational effects and intramolecular hydrogen bonding.[1][2][3][[“]]

The Role of Intramolecular Hydrogen Bonding in ortho-Fluorinated Systems

In ortho-fluorobenzyl alcohols, a weak intramolecular hydrogen bond (IMHB) can form between the hydroxyl proton and the adjacent fluorine atom (OH···F).[1][2][3][5] This interaction influences the rotational conformation of the -CH₂OH group and can impact the hydroxyl group's availability to act as a hydrogen bond donor in intermolecular interactions. While this IMHB is relatively weak, it contributes to the unique conformational landscape and reactivity profile of ortho-substituted compounds.[1][2][3][5]

Sources

- 1. longdom.org [longdom.org]

- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

The Trifluoromethyl Group's Profound Electronic Influence on Aromatic Systems: A Technical Guide

For Immediate Release

[City, State] – The strategic incorporation of trifluoromethyl (CF3) groups into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, complete with detailed experimental protocols and visual representations of key concepts. The trifluoromethyl group's unique electronic properties profoundly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's absorption, distribution, and half-life by blocking sites prone to metabolic degradation.[1][2] Consequently, trifluoromethylated aromatics are integral to a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][4]

Deconstructing the Electronic Character of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms.[2][5] This strong inductive effect (-I) is the primary driver of its influence on the electronic environment of an aromatic ring.[5][6] Unlike many other substituents, the CF3 group does not participate in resonance donation (+R) of electrons into the ring; in fact, it can exhibit a weak resonance-withdrawing effect (-R) through hyperconjugation.[7]

Inductive versus Resonance Effects

The dominance of the inductive effect over resonance is a key feature of the trifluoromethyl group. The C-F bonds are highly polarized towards the fluorine atoms, creating a significant partial positive charge on the carbon atom of the CF3 group. This positive charge, in turn, withdraws electron density from the attached aromatic ring through the sigma bond framework.[6]

The interplay of these effects dictates the group's influence on chemical reactivity and the distribution of electron density within the aromatic ring. This is quantitatively captured by Hammett substituent constants, which provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.[8][9]

Diagram: Electronic Effects of the Trifluoromethyl Group

Caption: Meta-directing effect in electrophilic substitution.

The Trifluoromethyl Group in Drug Design

The unique electronic properties of the trifluoromethyl group, coupled with its high lipophilicity and metabolic stability, make it a highly valuable substituent in medicinal chemistry. [2][3][10]Its introduction into a drug candidate can lead to significant improvements in its pharmacokinetic and pharmacodynamic profiles. [2]

-

Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its biological target. [2]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation. [2]This can increase the half-life of a drug in the body.

-

Modulation of Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, leading to enhanced binding interactions with its target protein through improved hydrogen bonding or electrostatic interactions. [2] A prominent example is Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor. The trifluoromethyl group in fluoxetine enhances its lipophilicity, facilitating its penetration into the brain. [2][11]Other notable drugs containing a trifluoromethyl group include Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug, and Efavirenz (Sustiva) , an HIV reverse transcriptase inhibitor. [4]

Experimental Protocols for Characterization

The successful synthesis and characterization of trifluoromethylated aromatic compounds rely on a combination of synthetic methodologies and spectroscopic techniques.

Synthesis of Trifluoromethylated Arenes

Modern synthetic methods have made the introduction of the trifluoromethyl group more accessible.

Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This protocol is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a trifluoromethyl source (e.g., TMSCF3 (Ruppert-Prakash reagent), 1.5 mmol). [1][12]2. Solvent and Base: Add a suitable solvent (e.g., DMF, NMP) and a fluoride source (e.g., KF, CsF) or a borate additive. [12]3. Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours). [13]4. Workup: After cooling to room temperature, quench the reaction with an aqueous solution (e.g., ammonium chloride).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Workflow for Synthesis and Characterization

Caption: General workflow for trifluoromethylated arene synthesis.

Spectroscopic Characterization

Unambiguous characterization of trifluoromethylated aromatics is crucial. [14]

-

¹⁹F NMR Spectroscopy: This is the most direct method for confirming the presence of a CF3 group. The trifluoromethyl group typically appears as a singlet in the range of -50 to -70 ppm (relative to CFCl₃). [15]* ¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nature of the CF3 group causes downfield shifts for the aromatic protons and carbons, particularly those in close proximity.

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF3 group give rise to strong absorption bands, typically in the region of 1100-1350 cm⁻¹.

-

Mass Spectrometry (MS): The presence of the CF3 group can be confirmed by the molecular ion peak and characteristic fragmentation patterns.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [14]2. ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. [14]Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum using an appropriate external standard (e.g., CFCl₃). [14]

Computational Insights

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic properties of trifluoromethylated aromatic compounds. [16][17][18][19]These computational studies can provide valuable information on:

-

Molecular Orbital Energies (HOMO-LUMO): The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the electronic transitions and reactivity of a molecule. [19][20]* Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting the electron-deficient nature of the trifluoromethylated aromatic ring. [20]* Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions and charge transfer. [18]

Conclusion

The trifluoromethyl group exerts a profound and multifaceted electronic influence on aromatic rings, primarily through a strong inductive electron-withdrawing effect. This unique electronic character significantly impacts the physicochemical properties and reactivity of the parent molecule, making the CF3 group an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its electronic effects, supported by robust synthetic and characterization methodologies, is essential for harnessing the full potential of this remarkable functional group.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Power of Trifluoromethyl Groups in Pharmaceutical Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.

- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar

- Cu( i )-mediated 18 F-trifluoromethylation of arenes: Rapid synthesis of 18 F-labeled trifluoromethyl arenes. Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01641F.

- Substituent Effects. La Salle University.

- A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Install

- Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead?. Quora.

- Meta directors II (video). Khan Academy.

- Example Question involving substituent effects (inductive vs resonance). Unknown Source.

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids.

- Phenol. Wikipedia.

- Selection of Hammett constant σ + values for selected functional....

- Synthesis, Spectroscopic Properties and DFT Study of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate.

- Hammett equ

- A survey of Hammett substituent constants and resonance and field parameters.

- (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

- Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv

- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.

- Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT.

- The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. Benchchem.

- Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline.

- Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. web.viu.ca [web.viu.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 13. Cu( i )-mediated 18 F-trifluoromethylation of arenes: Rapid synthesis of 18 F-labeled trifluoromethyl arenes - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01641F [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

hydrogen bonding capabilities of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Executive Summary

This compound is a highly substituted aromatic alcohol with significant potential in drug discovery and materials science. Its utility is deeply rooted in its nuanced hydrogen bonding capabilities, which are a direct consequence of its unique substitution pattern. This guide provides a comprehensive analysis of the molecule's hydrogen bond donor and acceptor properties, the critical role of intramolecular hydrogen bonding, and the experimental and computational methodologies required for its characterization. The convergence of ortho-fluoro, meta-chloro, and para-trifluoromethyl substituents creates a potent hydrogen bond donor site at the hydroxyl group. Simultaneously, these substitutions modulate the hydrogen bond acceptor landscape and introduce a key conformational constraint via an intramolecular O-H···F hydrogen bond. Understanding this intricate interplay is paramount for rationally designing molecules with tailored interaction profiles for applications ranging from protein-ligand binding to the engineering of novel supramolecular structures.

Introduction: The Centrality of Hydrogen Bonding

In the realms of medicinal chemistry and materials science, hydrogen bonding is a cornerstone of molecular recognition and self-assembly. These directional, non-covalent interactions govern the binding of a drug to its biological target, influence critical pharmacokinetic properties like solubility and membrane permeability, and dictate the formation of ordered structures in crystal engineering.

This compound emerges as a molecule of interest precisely because its structure is engineered to exhibit a distinct and potent hydrogen bonding profile. Unlike simple alcohols, its aromatic ring is heavily decorated with halogens, including a trifluoromethyl group, which profoundly alters its electronic and steric properties. This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the specific hydrogen bonding characteristics of this compound and providing the scientific rationale and practical protocols to investigate and harness these properties.

Molecular Architecture and Electronic Profile

The hydrogen bonding behavior of this compound is dictated by its molecular structure and the resulting electronic distribution. The molecule comprises a central benzyl alcohol core, systematically substituted with three key groups that synergistically modulate its properties.

-

Hydroxyl Group (-CH₂OH): This is the primary locus of hydrogen bonding, capable of acting as both a hydrogen bond donor (HBD) through its polarized proton and a hydrogen bond acceptor (HBA) via the lone pairs on the oxygen atom.[1][2][3]

-

Electron-Withdrawing Substituents: The aromatic ring is functionalized with three powerful electron-withdrawing groups:

-

Ortho-Fluoro (-F): The high electronegativity of fluorine allows it to withdraw electron density through the sigma framework (inductive effect), increasing the acidity of the nearby hydroxyl proton.[4][5][6][7] Its position also allows for potential direct interaction with the hydroxyl group.

-

Meta-Chloro (-Cl): Chlorine also exerts a strong inductive electron-withdrawing effect, further enhancing the electropositivity of the hydroxyl proton and thus its HBD strength.[8]

-

Para-Trifluoromethyl (-CF₃): The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[9][10][11] Its strong inductive effect significantly acidifies the entire aromatic system, with a pronounced impact on the benzylic alcohol's hydroxyl proton.

-

The cumulative effect of these substituents is a significant polarization of the O-H bond, making the proton markedly more acidic and therefore a much stronger hydrogen bond donor compared to unsubstituted benzyl alcohol.

Caption: Key functional regions of the molecule.

Hydrogen Bond Donor (HBD) Capabilities

The primary determinant of HBD strength for an alcohol is the acidity of the hydroxyl proton. For this compound, the HBD capacity is significantly enhanced.

Causality Behind Enhanced Donor Strength: The three halogen-containing substituents withdraw electron density from the aromatic ring, which in turn pulls density from the benzylic carbon and the attached hydroxyl oxygen. This inductive effect depletes electron density around the hydroxyl oxygen, weakening the O-H bond and increasing the partial positive charge on the hydrogen atom. This makes the proton more readily donated in a hydrogen bond, resulting in a stronger, more energetically favorable interaction with an acceptor molecule. Studies on substituted benzyl alcohols consistently show that electron-withdrawing groups increase HBD strength.[8][12] The trifluoromethyl group, in particular, is known to substantially enhance the strength of nearby hydrogen bonds.[10][11]

Comparative Analysis: The HBD strength of this molecule is expected to follow the trend: o-nitrobenzyl alcohol > This compound > o-chlorobenzyl alcohol > benzyl alcohol > o-aminobenzyl alcohol.[8]

| Property | Value / Prediction | Rationale |

| Hydrogen Bond Donor Count | 1 | The single hydroxyl group.[1][13] |

| Predicted HBD Strength | Strong | Cumulative inductive effect of -F, -Cl, and -CF₃ groups significantly increases OH acidity. |

| XLogP3 | 2.6 | Reflects a moderate lipophilicity, a key parameter in drug design.[13] The CF₃ group is a major contributor to this value.[9][14] |

Hydrogen Bond Acceptor (HBA) Capabilities

While the molecule is a potent HBD, its HBA profile is more complex and generally weaker. The potential HBA sites are the lone pairs on the various electronegative atoms.

-

Hydroxyl Oxygen: This is the most conventional HBA site. However, its acceptor strength (basicity) is substantially diminished. The same electron-withdrawing effects that enhance the HBD strength of the proton simultaneously pull electron density away from the oxygen, making its lone pairs less available to accept an incoming hydrogen bond.

-

Ortho-Fluorine: Organic fluorine is generally considered a weak HBA.[4][6] Its significance as an intermolecular HBA is often minor, but its proximity to the hydroxyl group makes it a prime candidate for an intramolecular hydrogen bond (see Section 5).

-

Trifluoromethyl Fluorines: The fluorine atoms of a CF₃ group are exceptionally poor HBAs.[15] The powerful C-F bonds and the inductive effect of the carbon atom polarize the electron density away from the fluorine lone pairs. However, the CF₃ group as a whole can engage in other non-covalent interactions.[16]

-

Meta-Chlorine: Due to its larger atomic size and lower electron density compared to fluorine or oxygen, chlorine is a very weak HBA, and its contribution to intermolecular binding is typically negligible.[17]

In essence, the molecule presents a landscape with one primary, albeit weakened, HBA site (the hydroxyl oxygen) and several very weak potential sites. The dominant interaction modality for this compound will be as a hydrogen bond donor.

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

A critical feature governing the conformational behavior and intermolecular interactions of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluoro substituent (O-H···F).

The formation of this five-membered ring stabilizes a specific conformation where the hydroxyl group is oriented towards the fluorine atom. This has profound implications:

-

Conformational Locking: The IMHB can restrict the rotation around the Ar-CH₂ and CH₂-O bonds, leading to a more rigid and predictable molecular conformation. This can be highly advantageous in drug design for improving binding selectivity.

-

Masking the HBD Site: When engaged in an IMHB, the hydroxyl proton is less available to participate in intermolecular hydrogen bonds. The overall observed HBD strength in a given environment will therefore depend on the equilibrium between the IMHB-closed conformation and the open conformers.

Studies on ortho-fluorinated benzyl alcohols have experimentally and computationally confirmed the existence and influence of such O-H···F interactions.[4][5][6][7]

Caption: Conformational equilibrium influenced by the O-H···F intramolecular hydrogen bond.

Experimental and Computational Characterization Protocols

To validate the theoretical assessment of the molecule's hydrogen bonding capabilities, a combination of spectroscopic and computational methods is required.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is highly sensitive to the vibrational frequency of the O-H bond, which is directly affected by hydrogen bonding.

Objective: To observe the O-H stretching frequency (ν_OH) and detect the presence of both free and intramolecularly bonded hydroxyl groups.

Methodology:

-